molecular formula C4H4BF3N2O2 B2501414 (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid CAS No. 1346270-08-3

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid

Cat. No. B2501414
CAS RN: 1346270-08-3
M. Wt: 179.89
InChI Key: GEWFNXUSWMETAI-UHFFFAOYSA-N
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Description

“(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two other atoms or groups . Boronic acids are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a subject of extensive research. Protodeboronation, a process that involves the removal of a boron group from a molecule, is a key step in many synthetic routes . The protodeboronation of pinacol boronic esters, for example, has been achieved using a radical approach .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The structure can also be confirmed by X-ray diffraction .


Chemical Reactions Analysis

Boronic acids and their derivatives can undergo a variety of chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives can vary widely. For example, the acidity of boronic trifluoromethyl derivatives is generally higher than that of analogous fluorine-substituted molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the transfer of a group from boron to another atom . In the Suzuki–Miyaura coupling reaction, for example, a group is transferred from boron to palladium .

Safety and Hazards

Boronic acids and their derivatives can pose various hazards. They can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The field of boronic acid chemistry continues to evolve, with new reagents being developed and new applications being discovered . Future advances in the field could include the development of new methods for the synthesis of boronic acids and their derivatives, the discovery of new reactions involving boronic acids, and the development of new applications for boronic acids in various areas of chemistry and biology .

properties

IUPAC Name

[3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-3(5(11)12)10-9-2/h1,11-12H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWFNXUSWMETAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid

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